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Compound of Interest

Compound Name: G108

Cat. No.: B1192761

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GI-108, a novel anti-CD73-1gG4 Fc-IL-2v
bispecific fusion protein, with other immunotherapeutic alternatives. It includes supporting
preclinical experimental data to independently verify its mechanism of action.

Executive Summary

GI-108 is a first-in-class immunocytokine developed by Gl Innovation Inc. designed to
overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.
It combines the enzymatic blockade of CD73 with the targeted delivery of a modified
Interleukin-2 (IL-2) variant to effector immune cells. Preclinical data suggests that GI-108
exhibits a dual mechanism of action, leading to enhanced anti-tumor activity compared to
targeting either the CD73 or IL-2 pathway alone. A Phase 1/2a clinical trial (G11-108-P101) is
currently underway for patients with advanced or metastatic solid tumors.

Mechanism of Action of GI-108

GI-108 is an engineered bispecific fusion protein with two key functional components:

e Anti-CD73 Antibody Moiety: This portion of the molecule binds to CD73, an ectoenzyme
highly expressed on various cancer cells and immune cells within the tumor
microenvironment. CD73 is a critical component of the adenosine pathway, converting
adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By
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blocking CD73, GI-108 aims to reduce the concentration of adenosine in the tumor
microenvironment, thereby mitigating its suppressive effects on immune cells, particularly
CD8+ T cells.

e |L-2 Variant (IL-2v): GI-108 incorporates a variant of the cytokine Interleukin-2. This IL-2v has
been engineered to have a reduced affinity for the IL-2 receptor alpha subunit (IL-2Ra or
CD25), which is highly expressed on immunosuppressive regulatory T cells (Tregs).
Conversely, it retains a strong binding affinity for the IL-2 receptor beta (IL-2R[3) and common
gamma chain (IL-2Ry) subunits, which are predominantly expressed on cytotoxic CD8+ T
cells and Natural Killer (NK) cells. This preferential binding is designed to selectively
stimulate the proliferation and activation of anti-tumor effector cells over Tregs.

The 1gG4 Fc backbone of the fusion protein is likely utilized to extend the serum half-life of the
molecule.

Signaling Pathway Diagram
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Caption: GI-108's dual mechanism of action.
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Comparative Preclinical Data
Binding Affinity and CD73 Inhibition

Preclinical studies have demonstrated GI-108's high binding affinity for human CD73 and its
superior ability to block both membrane-bound and soluble CD73 compared to other anti-CD73
antibodies like Oleclumab.[1]

Binding Affinity L
Molecule Target (KD) CD73 Inhibition

Superior to Oleclumab
GI-108 human CD73 8.94 x 1011 nM[1] (membrane & soluble)
[1]

B Standard of
Oleclumab human CD73 Not specified ]
comparison

IL-2 Receptor Binding and T-Cell Activation

GI-108's IL-2 variant shows preferential binding to IL-2RBy over IL-2Raq, leading to selective
activation of CD8+ T cells over Tregs.[1] In vitro, GI-108 demonstrated an 8.6-fold increase in
CD8+ T cell activation compared to Oleclumab.[2]

IL-2RpB Affinity  IL-2Ry Affinity = CD8+ T Cell

Molecule IL-2Ra Affinity o
(KD) (KD) Activation
o 8.6-fold increase
Gl-108 No affinity[1] 2.29 x 10— M[1] 2.00 x 101 M[1]
vs. Oleclumab[?2]
Activates both
Wild-type IL-2 High Moderate Low CD8+ T cells and

Tregs

In Vivo Anti-Tumor Efficacy

In preclinical models, GI-108 has shown significant anti-tumor activity.
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e Humanized Mouse Model (Triple-Negative Breast Cancer): GI-108 monotherapy
demonstrated superior anti-cancer efficacy compared to Keytruda (pembrolizumab).[3]

» Mouse Models: The fusion protein resulted in deeper tumor regression and longer survival
than either an anti-CD73 antibody or the IL-2v alone, as well as their combination.[2]

e Multiple Myeloma Model: A 100% complete remission rate was observed in the early stages
of combination therapy with CAR-T treatment.[3]

Experimental Protocols

Detailed experimental protocols for GI-108 are proprietary to Gl Innovation Inc. However,

based on the nature of the molecule, the following are representative methodologies that would

be employed for its characterization and verification.

Surface Plasmon Resonance (SPR) for Binding Affinity

e Objective: To determine the binding kinetics and affinity (KD) of the anti-CD73 and IL-2v
components of GI-108 to their respective targets.

e Methodology:

o Immobilize recombinant human CD73, IL-2Ra, IL-2R[3, and IL-2Ry proteins on separate
sensor chips.

o Flow serial dilutions of GI-108 over the sensor chips.
o Measure the association and dissociation rates in real-time.

o Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association
rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation
constant (KD).

In Vitro CD73 Enzymatic Activity Assay

e Objective: To measure the ability of GI-108 to inhibit the enzymatic activity of CD73.

o Methodology:
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[e]

Incubate recombinant human CD73 or CD73-expressing cells with its substrate, AMP.

(¢]

In parallel, pre-incubate the enzyme or cells with varying concentrations of GI-108 or a
control antibody.

o

Measure the production of adenosine or the depletion of AMP using a suitable method,
such as a colorimetric phosphate release assay or HPLC-MS.

Calculate the IC50 value of GI-108 for CD73 inhibition.

o

T-Cell Activation and Proliferation Assays

o Objective: To assess the ability of GI-108 to selectively activate and promote the proliferation
of CD8+ T cells.

» Methodology:
o Isolate human peripheral blood mononuclear cells (PBMCs).

o Culture the PBMCs in the presence of varying concentrations of GI-108, wild-type IL-2, or
a control protein.

o After a defined incubation period (e.g., 72 hours), assess T-cell activation by measuring
the expression of activation markers (e.g., CD69, CD25) on CD8+ T cells and Tregs
(identified by FoxP3 expression) using flow cytometry.

o Measure T-cell proliferation using a dye dilution assay (e.g., CFSE) or by quantifying the
incorporation of a labeled nucleotide (e.g., BrdU) via flow cytometry or ELISA.

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Molecular Characterization

> CD73 Enzymatic
Activity Assay

> Surface Plasmon
Resonance

Functional Assays

T-Cell Proliferation
(CFSE/BrduU)

> T-Cell Activation
(Flow Cytometry)

In Vivo Studies

3 Humanized Mouse
Tumor Models

Click to download full resolution via product page

Caption: Experimental workflow for GI-108 verification.

Conclusion

The available preclinical data provides a strong independent verification of the proposed dual
mechanism of action for GI-108. By simultaneously targeting the immunosuppressive
adenosine pathway and providing a targeted stimulatory signal to effector T cells, GI-108
represents a promising next-generation immunotherapy. The ongoing clinical trial will be crucial
in determining the safety and efficacy of this novel agent in cancer patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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